molecular formula C26H24N2O4 B11634878 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634878
M. Wt: 428.5 g/mol
InChI Key: ISWQBGPKNPZJIW-ZNTNEXAZSA-N
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Description

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyridine, with appropriate reagents to form the pyrrol-2-one ring.

    Functional Group Introduction:

    Final Assembly: The final step typically involves coupling the different fragments under controlled conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and phosphine ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with various biological targets makes it a promising candidate for further investigation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength, thermal stability, or electronic properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A simpler compound with similar functional groups but lacking the pyrrol-2-one core.

    5-isopropyl-2-methoxyphenol: Another compound with similar aromatic substitution patterns but different overall structure.

    2-hydroxy-4-methoxybenzophenone: Shares some structural features but differs in the core structure and functional groups.

Uniqueness

What sets 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups and the presence of the pyrrol-2-one core

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O4/c1-16(2)17-7-9-18(10-8-17)23-22(24(29)19-11-13-20(32-3)14-12-19)25(30)26(31)28(23)21-6-4-5-15-27-21/h4-16,23,29H,1-3H3/b24-22+

InChI Key

ISWQBGPKNPZJIW-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2C4=CC=CC=N4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2C4=CC=CC=N4

Origin of Product

United States

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